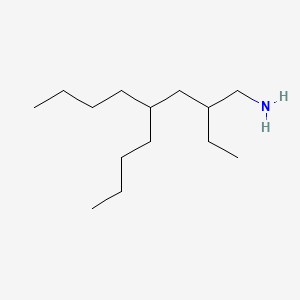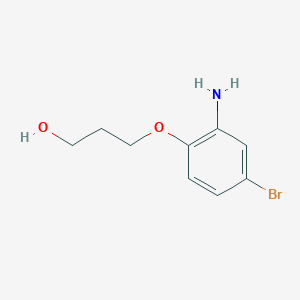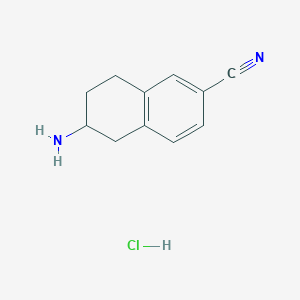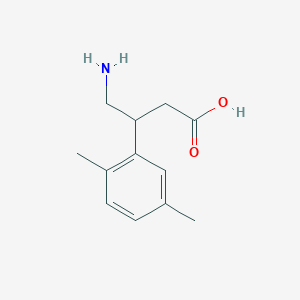![molecular formula C8H14ClNO2 B13548374 1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Aminospiro[33]heptane-1-carboxylic acid hydrochloride is a spirocyclic compound with a unique structure that features a spiro junction between two cyclobutane rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride typically involves the formation of the spirocyclic scaffold from a common precursor. One approach starts with an O-silylated 2-(hydroxymethyl)cyclobutanone derivative. The olefination of this precursor is achieved using the titanium-based Tebbe protocol, as the standard Wittig reaction is not effective with this substrate . The construction of the second cyclobutane ring is accomplished through either dichloroketene addition or Meinwald oxirane rearrangement, depending on the substitution patterns in the target compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
科学研究应用
1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against H.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it inhibits H. pylori glutamate racemase by binding to the enzyme’s active site, thereby preventing the conversion of L-glutamate to D-glutamate . This inhibition disrupts the bacterial cell wall synthesis, leading to the bacterium’s death.
相似化合物的比较
Similar Compounds
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid: This compound is a conformationally restricted analogue of glutamic acid and is used to study glutamate receptor binding sites.
2,6-Functionalized spiro[3.3]heptane glutamate analogs: These compounds are used in the design of stereolibraries for drug discovery.
Uniqueness
1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is unique due to its spirocyclic structure, which provides a rigid framework that can be used to explore various spatial arrangements of functional groups. This rigidity makes it particularly valuable in the study of enzyme mechanisms and receptor binding sites.
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
3-aminospiro[3.3]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)5-4-7(8)2-1-3-7;/h1-5,9H2,(H,10,11);1H |
InChI 键 |
VBRIJCDWIJDLJU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CCC2(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)
![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13548360.png)



![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
